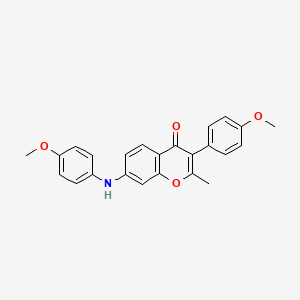

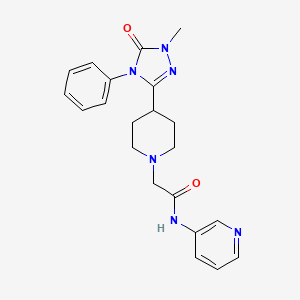

![molecular formula C10H9F3O3 B2653011 3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid CAS No. 1890024-84-6](/img/structure/B2653011.png)

3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid is a chemical compound with the CAS Number: 1890024-84-6 . It has a molecular weight of 234.17 . The compound is stored at room temperature and appears as a powder .

Molecular Structure Analysis

The molecule contains a total of 25 bonds. There are 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.17 . Its IUPAC name is 3,3,3-trifluoro-2-(4-hydroxybenzyl)propanoic acid . The InChI code is 1S/C10H9F3O3/c11-10(12,13)8(9(15)16)5-6-1-3-7(14)4-2-6/h1-4,8,14H,5H2,(H,15,16) .Wissenschaftliche Forschungsanwendungen

Nonsteroidal Antiandrogens Synthesis

One study explores the synthesis and structure-activity relationships of derivatives of 2-hydroxypropionanilides, including compounds with trifluoromethyl groups. These compounds exhibit partial androgen agonist activity or pure antagonism, contributing to the development of treatments for androgen-responsive conditions (Tucker et al., 1988).

Oxidation of Secondary Alcohols

Another research focus is on the kinetics of the oxidation of secondary alcohols, including 1,1,1-trifluoro-2-propanol and its derivatives, by potassium tetraoxoferrate(VI). The products of these reactions are ketones, showcasing the utility of these compounds in chemical synthesis (Norcross et al., 1997).

Enhancing Reactivity of –OH Bearing Molecules

Research also includes the use of phloretic acid, a compound related to 3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid, as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This approach is crucial for developing materials with specific properties, offering a sustainable alternative to phenol (Trejo-Machin et al., 2017).

Synthesis of Organosilicon(Phosphorus)-Containing N-Heterocycles

The synthesis of new organosilicon(phosphorus)-containing N-heterocycles through reactions involving tris(trimethylsilyl) phosphite and N-formyl N-heterocycles highlights another application. This process showcases the compound's utility in creating functionalized materials under mild conditions (Prishchenko et al., 2017).

Lipid Peroxidation Product Analysis

Lastly, the study of lipid peroxidation products such as 4-Hydroxy-2-nonenal (HNE), derived from the oxidative degradation of polyunsaturated fatty acids, which can be linked to the chemistry of fluorinated compounds, is essential in understanding cellular damage and disease mechanisms (Spickett, 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c11-10(12,13)8(9(15)16)5-6-1-3-7(14)4-2-6/h1-4,8,14H,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQFVTJKKODBQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

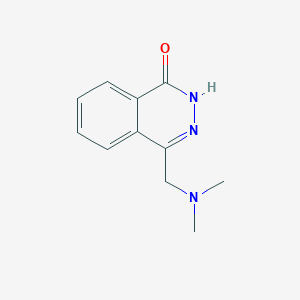

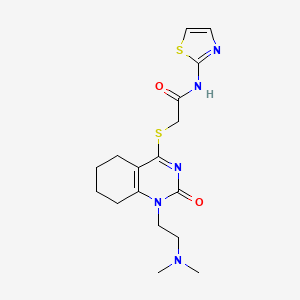

![N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2652928.png)

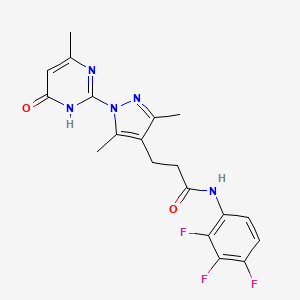

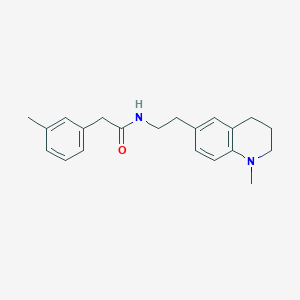

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B2652935.png)

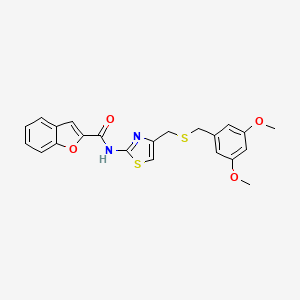

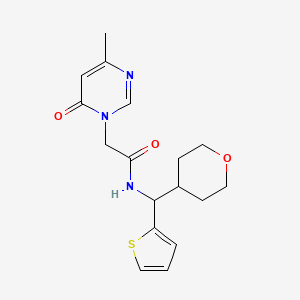

![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2652937.png)

![N-(2-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2652942.png)

![Diethyl 5-[2-(1,3-dioxoinden-2-ylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2652947.png)

![N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide](/img/structure/B2652950.png)